chemical structure of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate
chemical structure of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate
This technical guide provides an in-depth analysis of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate , a highly specialized heterocyclic building block used in the synthesis of advanced medicinal agents, particularly C5aR antagonists and kinase inhibitors.
[1][2][3][4][5][6]
Introduction & Significance
Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS: 2254168-40-4 ) is a trisubstituted indole scaffold characterized by a unique substitution pattern that enables orthogonal functionalization. Unlike typical indoles functionalized at the C3 or C5 positions, this molecule features a C7-ester (rare in commodity indoles), a C4-bromide (a steric and electronic anchor for cross-coupling), and a C5-fluorine (for metabolic stability).
Its primary utility lies in drug discovery campaigns targeting G-protein-coupled receptors (GPCRs), specifically the C5a receptor (C5aR) , where it serves as a critical intermediate for constructing fused bicyclic antagonists used in treating inflammatory diseases like psoriasis and lupus.
Chemical Structure & Electronic Analysis
Structural Architecture
The molecule comprises an indole core with three distinct functional handles. The proximity of the C4-bromo and C5-fluoro groups creates a sterically congested environment, while the C7-ester interacts electronically and sterically with the indole nitrogen (N1).
Figure 1: Functional map of methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate highlighting the intramolecular hydrogen bond between N1-H and the C7-carbonyl oxygen.
Electronic Properties
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Acidity (N1-H): The pKa of the indole NH is significantly lower (more acidic) than unsubstituted indole (pKa ~16.2). The electron-withdrawing ester at C7 (inductive and resonance effects) and the fluorine at C5 stabilize the conjugate base (indolyl anion).
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Intramolecular Hydrogen Bonding: A key feature of 7-alkoxycarbonyl indoles is the hydrogen bond between the N1-H and the carbonyl oxygen of the ester. This interaction:
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Planarizes the ester group with the aromatic system.
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Reduces the nucleophilicity of the nitrogen.
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Shifts the N-H proton NMR signal downfield (typically >10 ppm).
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Synthesis: The Modified Bartoli Route
The synthesis of such highly substituted indoles is non-trivial due to the specific orientation of substituents. The most authoritative route, derived from patent literature (US20210052612A1), utilizes a Bartoli Indole Synthesis starting from a benzoic acid precursor, followed by esterification.
Synthetic Protocol
Precursor: 4-bromo-5-fluoro-2-nitrobenzoic acid.
| Step | Reagents | Conditions | Mechanism |
| 1. Cyclization | Vinylmagnesium bromide (VinylMgBr) | THF, -50°C to -40°C | Bartoli Indole Synthesis .[1] The Grignard reagent attacks the nitro group. Note: Excess reagent is required to first deprotonate the carboxylic acid. |
| 2. Workup | NH₄Cl (aq), HCl | Quench & Acidify | Protonation of the magnesium salts to yield the free indole carboxylic acid. |
| 3. Esterification | H₂SO₄, MeOH | Reflux (65°C), 5 h | Fischer Esterification . Converts the C7-carboxylic acid to the methyl ester. |
Detailed Workflow (Patent US20210052612A1)
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Grignard Addition: To a solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (15.0 g, 56.8 mmol) in anhydrous THF (200 mL) at -50°C, add vinylmagnesium bromide (1.0 M in THF, 341 mL, 341 mmol).
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Technical Insight: The stoichiometry is ~6 equivalents. The first equivalent deprotonates the -COOH to -COO⁻MgBr⁺. The subsequent equivalents perform the Bartoli reaction on the nitro group (attack, cyclization, elimination).
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Reaction: Stir at -50°C, then allow to warm to -40°C over 1.5 hours.
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Quench: Add saturated aqueous NH₄Cl. Warm to room temperature. Acidify with 1N HCl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]
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Esterification: Dissolve the crude residue in MeOH (250 mL) containing H₂SO₄ (25 mL). Reflux for 5 hours.
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Purification: Concentrate, dilute with EtOAc/brine. Purify via silica gel flash chromatography (0-50% EtOAc in hexanes).
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Yield: The protocol yields methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate as a solid (MS [M+H]⁺ = 271.9).
Figure 2: Synthetic pathway transforming the nitrobenzoic acid precursor to the target indole ester.
Reactivity & Functionalization
This scaffold is designed for divergent synthesis. The three functional handles allow for sequential modification.
C4-Bromide: Cross-Coupling
The C4 position is activated for Palladium-catalyzed cross-coupling reactions. However, steric hindrance from the C5-fluorine and the peri-interaction with C3 must be considered.
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Suzuki-Miyaura: Couples with aryl/vinyl boronic acids.
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Buchwald-Hartwig: Amination at C4 to introduce solubilizing groups or heteroocycles.
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Selectivity: The C4-Br is significantly more reactive towards oxidative addition than the C5-F bond.
C7-Ester: Carbonyl Chemistry
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Reduction: Treatment with LiAlH₄ or DIBAL-H converts the ester to the primary alcohol ([4-bromo-5-fluoro-1H-indol-7-yl]methanol). This is a key step in the synthesis of C5aR antagonists.
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Hydrolysis: LiOH/THF/H₂O returns the carboxylic acid for amide coupling.
C5-Fluorine: Nucleophilic Aromatic Substitution (SNAr)
While generally stable, the C5-F can undergo SNAr if the indole nitrogen is electron-withdrawingly protected (e.g., with a sulfonyl group) and strong nucleophiles are used, though this is less common than C4 or C7 manipulation.
Analytical Data Specifications
For researchers validating the synthesis, the following analytical signatures are expected:
| Technique | Expected Signal / Value | Interpretation |
| LC-MS | m/z 271.9 / 273.9 [M+H]⁺ | Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). |
| ¹H NMR | δ ~11.0-11.5 ppm (br s, 1H) | Indole N-H (deshielded by C7-ester H-bond). |
| ¹H NMR | δ ~3.9-4.0 ppm (s, 3H) | Methyl ester (-OCH₃). |
| ¹H NMR | δ ~7.8 ppm (d, 1H) | C6-H (Coupled to C5-F, J_HF ~6-10 Hz). |
| ¹H NMR | δ ~7.3 ppm (m, 1H) | C2-H (Indole proton). |
| ¹⁹F NMR | δ ~ -110 to -130 ppm | Aromatic Fluorine signal. |
Safety & Handling
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Hazard Identification: Irritant (Skin, Eye, Respiratory).
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GHS Classification: H315, H319, H335.[2]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.
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Process Safety: The Bartoli synthesis involves Vinylmagnesium bromide , a flammable and moisture-sensitive Grignard reagent. Reactions must be conducted in strictly anhydrous conditions with proper venting for evolved gases.
References
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Zhang, P., et al. (2021). Prodrugs of Fused-Bicyclic C5aR Antagonists. US Patent App. 2021/0052612 A1.[3][1]
- Source of the detailed synthetic protocol (Example 2, Step a).
- Bartoli, G., et al. (1989). Reaction of nitroarenes with Grignard reagents: A general method for the preparation of indoles. Accounts of Chemical Research, 24(10).
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BLDpharm . (2024).[4][5][6] Product Analysis: Methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate (CAS 2254168-40-4).[4][7][5][8][2]
- Verification of commercial availability and physical properties.
Sources
- 1. US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS - Google Patents [patents.google.com]
- 2. methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate | 2254168-40-4 [sigmaaldrich.com]
- 3. 2817654-63-8 | 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid - AiFChem [aifchem.com]
- 4. 1360931-06-1|6-Bromo-5-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1638759-63-3|Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. 2817654-63-8|4-Bromo-5-fluoro-1H-indole-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 1638772-16-3|5-Bromo-6-fluoro-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. Ethyl 6-bromo-7-fluoroquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
